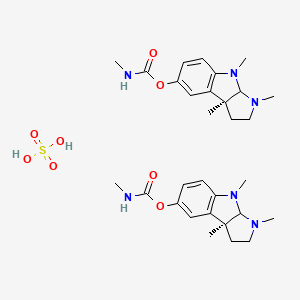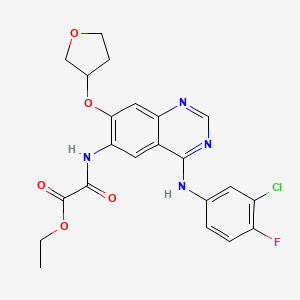![molecular formula C14H27N3O2 B14779850 N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]-N-ethylacetamide](/img/structure/B14779850.png)
N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]-N-ethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]-N-ethylacetamide is a complex organic compound that features a piperidine ring, an amino acid derivative, and an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]-N-ethylacetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Amino Acid Derivative: The amino acid derivative, 2-amino-3-methylbutanoic acid, is then attached to the piperidine ring through amide bond formation.
Introduction of the Acetamide Group: Finally, the acetamide group is introduced via acylation reactions using ethyl acetate or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]-N-ethylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]-N-ethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]-N-ethylacetamide
- N-[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]-N-ethylacetamide
Uniqueness
N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]-N-ethylacetamide is unique due to its specific structural configuration, which may confer distinct biological activities and chemical reactivity compared to its analogs. The position of the amino acid derivative and the acetamide group on the piperidine ring can significantly influence its properties and applications.
Eigenschaften
Molekularformel |
C14H27N3O2 |
|---|---|
Molekulargewicht |
269.38 g/mol |
IUPAC-Name |
N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]-N-ethylacetamide |
InChI |
InChI=1S/C14H27N3O2/c1-5-17(11(4)18)12-7-6-8-16(9-12)14(19)13(15)10(2)3/h10,12-13H,5-9,15H2,1-4H3 |
InChI-Schlüssel |
BDDXTFXJTCXMQO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1CCCN(C1)C(=O)C(C(C)C)N)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]acetic acid](/img/structure/B14779771.png)
![(2R,4S)-1-[(2S)-2-(8-aminooctanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B14779776.png)
![N-[5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14779783.png)
![2-(Methylamino)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14779784.png)




![[(4R,4aS)-4-hydroxy-3,4a,8,8-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate](/img/structure/B14779826.png)



![2-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]ethanesulfonic acid](/img/structure/B14779843.png)

